N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide
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Overview
Description
N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring fused with a pyrrole ring, which is further substituted with an acetamidophenyl group and a carboxamide group.
Preparation Methods
The synthesis of N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to produce the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the target compound .
Chemical Reactions Analysis
N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamidophenyl group, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in microbial growth and proliferation . It may also interact with cellular pathways that regulate inflammation and cell division, making it a potential candidate for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
Sulfapyridine: Known for its antibacterial properties.
Pyridinethione: Exhibits strong antimicrobial activity.
Thienopyridine derivatives: Studied for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-7-13(8-6-12)20-17(23)15-10-21(2)16-14(15)4-3-9-18-16/h3-10H,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZSFGFQCNGMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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